1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine
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Description
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C18H22N6O2S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is 418.12456631 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Research indicates that derivatives of this scaffold exhibit promising anticancer properties. They may interfere with cancer cell growth, proliferation, and metastasis. Further studies explore their mechanisms of action and potential as targeted therapies against specific cancer types .
- Triazolothiadiazines have demonstrated antimicrobial effects against bacteria, fungi, and other pathogens. Researchers investigate their use as novel antibiotics or antifungal agents, aiming to combat drug-resistant strains and improve treatment options .
- These compounds may possess analgesic (pain-relieving) and anti-inflammatory activities. Understanding their interactions with pain receptors and inflammatory pathways could lead to the development of new pain management strategies .
- The triazolothiadiazine scaffold might exhibit antioxidant properties, protecting cells from oxidative stress. Researchers explore their potential in preventing age-related diseases and oxidative damage .
- Various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, play critical roles in physiological processes. Triazolothiadiazines could act as enzyme inhibitors, influencing these pathways and offering therapeutic opportunities .
- Tuberculosis remains a global health challenge. Investigations into triazolothiadiazines explore their efficacy against Mycobacterium tuberculosis, aiming to develop new antitubercular drugs .
Anticancer Activity
Antimicrobial Potential
Analgesic and Anti-Inflammatory Properties
Antioxidant Effects
Enzyme Inhibition
Antitubercular Agents
properties
IUPAC Name |
3-cyclopropyl-6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S2/c1-2-14-5-8-17(27-14)28(25,26)23-11-9-22(10-12-23)16-7-6-15-19-20-18(13-3-4-13)24(15)21-16/h5-8,13H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGPWVQZIYOGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine |
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